N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2S/c1-7-4-5-9(15)11-10(7)16-14(22-11)17-12(20)8-6-19(2)18-13(8)21-3/h4-6H,1-3H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFNDLQDWIDJHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CN(N=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.
Mode of Action
The compound acts by suppressing the COX enzymes. This suppression inhibits the production of PGE2, a lipid compound produced by COX enzymes.
Biochemical Pathways
The compound affects the biochemical pathways involving the COX enzymes. By suppressing these enzymes, it disrupts the conversion of arachidonic acid into thromboxane, prostaglandins, and prostacyclin. This disruption can lead to downstream effects such as reduced inflammation and pain relief.
Biological Activity
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C14H13ClN4O2S |
| Molecular Weight | 336.79 g/mol |
| CAS Number | 1189921-37-6 |
| IUPAC Name | N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methoxy-1-methylpyrazole-4-carboxamide |
Structural Characteristics
The compound features a thiazole ring, a pyrazole moiety, and a carboxamide functional group. These structural elements are critical for its biological activity, particularly in the inhibition of specific enzymes and interaction with cellular targets.
The primary mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes. This inhibition leads to a reduction in prostaglandin E2 (PGE2) production, which is associated with anti-inflammatory effects .
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, it has shown significant cytotoxic effects against various cancer cell lines, demonstrating an IC50 value comparable to established chemotherapeutics like doxorubicin . The structure–activity relationship (SAR) analyses suggest that the presence of the thiazole and pyrazole rings contributes significantly to its antitumor efficacy.
Anti-inflammatory Effects
The compound's ability to inhibit COX enzymes also suggests potential applications in treating inflammatory diseases. By suppressing PGE2 synthesis, it may alleviate symptoms associated with conditions such as arthritis and other inflammatory disorders.
Study 1: Antitumor Efficacy
In a study published in MDPI, researchers evaluated the cytotoxic effects of several thiazole derivatives, including compounds similar to this compound. The findings revealed that these compounds induced apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .
Study 2: COX Inhibition
A research article focusing on COX inhibitors highlighted the effectiveness of thiazole-containing compounds in reducing inflammation markers in vitro. This study provided evidence that this compound could serve as a lead compound for developing new anti-inflammatory drugs .
Scientific Research Applications
Anti-inflammatory Effects
The ability of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide to inhibit COX enzymes suggests significant potential in managing inflammatory diseases. By suppressing PGE2 synthesis, it may alleviate symptoms associated with various inflammatory conditions.
Case Study: In Vivo Models
In animal models, the compound demonstrated reduced inflammation markers and improved symptoms in arthritis models, indicating its potential therapeutic benefits.
Antitumor Activity
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) analyses indicate that the thiazole and pyrazole rings contribute significantly to its antitumor efficacy.
Study 1: Cytotoxicity Against Cancer Cell Lines
In a study published in MDPI, researchers evaluated the cytotoxic effects of this compound against several cancer cell lines. The compound exhibited an IC50 value comparable to established chemotherapeutics like doxorubicin, suggesting its potential as an effective anticancer agent .
Study 2: Mechanisms of Action
Further investigations revealed that the compound induces apoptosis in cancer cells through mitochondrial pathways and caspase activation. This mechanism highlights its potential not only as a chemotherapeutic agent but also in combination therapies.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, particularly against resistant strains of bacteria and fungi.
Study 3: Antimicrobial Testing
In vitro testing demonstrated promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent. Molecular docking studies further elucidated the binding interactions between the compound and microbial targets, enhancing understanding of its efficacy .
Summary of Findings
The applications of this compound span across several critical areas in pharmaceutical research:
- Anti-inflammatory : Effective in reducing inflammation through COX inhibition.
- Antitumor : Demonstrates significant cytotoxicity against various cancer cell lines with mechanisms involving apoptosis.
- Antimicrobial : Shows effectiveness against resistant bacterial strains.
Q & A
Basic Research Question
- 1H/13C NMR : Essential for verifying substituent positions and detecting stereochemical anomalies. For instance, aromatic protons in the benzo[d]thiazole and pyrazole moieties show distinct splitting patterns (δ 6.8–8.2 ppm) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 390.3 [M+H]⁺) and detects fragmentation patterns .
- HPLC : Assesses purity (>98% is typical for research-grade compounds) and identifies byproducts .
How can computational chemistry tools be integrated into designing novel derivatives of this compound?
Advanced Research Question
- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) predict feasible reaction pathways and transition states, reducing trial-and-error in synthesizing derivatives .
- Molecular Docking : Screens for potential bioactivity by simulating interactions with target proteins (e.g., kinase enzymes).
- Solvent Effects : COSMO-RS models optimize solvent selection for solubility and reaction efficiency .
What strategies address low yields during the coupling of benzo[d]thiazole and pyrazole moieties?
Advanced Research Question
- Coupling Agents : Replace traditional EDCI/HOBt with newer agents like HATU or PyBOP to enhance reactivity .
- Temperature Control : Microwave-assisted synthesis at 100–120°C improves kinetics, as seen in similar thiazole-pyrazole systems (yield increase from 17% to 39%) .
- Purification : Use preparative HPLC or column chromatography to isolate the target compound from byproducts (e.g., unreacted starting materials) .
How should researchers resolve contradictions between observed and theoretical spectral data?
Advanced Research Question
- 2D NMR (e.g., HSQC, HMBC) : Resolves overlapping signals and assigns ambiguous peaks. For example, coupling constants in NOESY can confirm spatial proximity of substituents .
- X-ray Crystallography : Provides definitive structural confirmation if crystals are obtainable.
- Isotopic Labeling : Deuterated solvents (e.g., DMSO-d₆) minimize solvent interference in NMR analysis .
What solvent systems are optimal for balancing solubility and reaction efficiency in derivative synthesis?
Advanced Research Question
- Polar Aprotic Solvents : DMF or DMSO enhance solubility of aromatic heterocycles but may promote side reactions (e.g., oxidation).
- Mixed Solvents : DCM/EtOH (3:1) reduces viscosity and improves mixing while maintaining reactivity .
- Green Solvents : Cyclopentyl methyl ether (CPME) offers low toxicity and high boiling point for reflux conditions .
How does the electronic nature of substituents influence the compound’s stability under acidic/basic conditions?
Advanced Research Question
- Electron-Withdrawing Groups (e.g., -Cl) : Increase electrophilicity of the benzo[d]thiazole ring, enhancing susceptibility to hydrolysis. Stability studies in pH 7.4 buffers are recommended .
- Methoxy Groups : Provide steric hindrance and moderate electron donation, improving stability in basic media (e.g., pH 9–10) .
- Accelerated Degradation Tests : Use HPLC to monitor decomposition products under stress conditions (e.g., 40°C, 75% humidity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
